molecular formula C14H9Br3N2O3 B10759171 4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide

4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide

Cat. No.: B10759171
M. Wt: 492.94 g/mol
InChI Key: HKNUDJDAVYPTGD-FXBPXSCXSA-N
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Description

4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoyl chloride and 3,5-dibromo-2,4-dihydroxybenzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-bromobenzoyl chloride is reacted with 3,5-dibromo-2,4-dihydroxybenzaldehyde under reflux conditions to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Chemical Reactions Analysis

4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid, with reactions often carried out in solvents like ethanol or methanol.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted benzanilides and related derivatives.

Scientific Research Applications

4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide can be compared with other similar compounds:

    Similar Compounds: Similar compounds include 4-bromo-N-(3,5-dimethoxyphenyl)benzamide and other benzanilide derivatives.

    Uniqueness: The presence of multiple bromine atoms and the specific substitution pattern on the benzene ring make this compound unique in its class.

Properties

Molecular Formula

C14H9Br3N2O3

Molecular Weight

492.94 g/mol

IUPAC Name

4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9Br3N2O3/c15-9-3-1-7(2-4-9)14(22)19-18-6-8-5-10(16)13(21)11(17)12(8)20/h1-6,20-21H,(H,19,22)/b18-6-

InChI Key

HKNUDJDAVYPTGD-FXBPXSCXSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=CC(=C(C(=C2O)Br)O)Br)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)Br

Origin of Product

United States

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